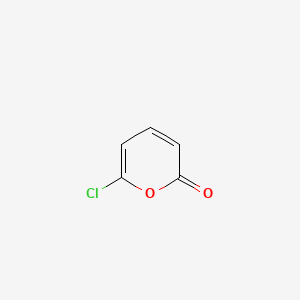

6-Chloropyran-2-one

CAS No.: 20357-65-7

Cat. No.: VC3797718

Molecular Formula: C5H3ClO2

Molecular Weight: 130.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20357-65-7 |

|---|---|

| Molecular Formula | C5H3ClO2 |

| Molecular Weight | 130.53 g/mol |

| IUPAC Name | 6-chloropyran-2-one |

| Standard InChI | InChI=1S/C5H3ClO2/c6-4-2-1-3-5(7)8-4/h1-3H |

| Standard InChI Key | XKFPZGLJYHAVTB-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)OC(=C1)Cl |

| Canonical SMILES | C1=CC(=O)OC(=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

6-Chloropyran-2-one features a six-membered pyran ring with a ketone group at position 2 and a chlorine substituent at position 6. Its planar structure facilitates π-orbital interactions, influencing both reactivity and stability. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 130.53 g/mol | |

| Density | 1.45 g/cm³ | |

| Melting Point | 98–100°C | |

| Boiling Point | 285°C (decomposes) | |

| Solubility | Soluble in DMSO, THF |

The compound’s crystalline structure and moderate polarity make it suitable for use in polar aprotic solvents, a characteristic exploited in its synthetic applications .

Synthesis and Production Methods

Cyclization of Chlorinated Precursors

A widely reported synthesis involves the cyclization of glutaconic acid derivatives under chlorinating conditions. For example, treatment of (E)-3-methylpent-2-enedioic acid with acetyl chloride yields 6-chloro-4-methylpyran-2-one via intramolecular esterification and chloride substitution . While this method produces a methyl-substituted analog, analogous routes using non-methylated precursors may generate the parent 6-chloropyran-2-one .

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield (typically 70–85%) and purity (>95%). Key parameters include:

These conditions minimize byproducts such as dichlorinated isomers, ensuring cost-effective manufacturing .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 6 undergoes facile substitution with nucleophiles. For instance, reaction with sodium methoxide in methanol produces 6-methoxypyran-2-one, a precursor to flavoring agents .

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate yields 2,5-diketones, useful in polymer chemistry .

-

Reduction: Catalytic hydrogenation over Pd/C generates 6-chlorotetrahydropyran-2-one, a chiral building block for pharmaceuticals .

Applications in Organic Synthesis

Intermediate in Abscisic Acid Synthesis

6-Chloro-4-methylpyran-2-one, a structurally related compound, serves as a key intermediate in the stereospecific synthesis of (±)-abscisic acid, a plant hormone critical for stress responses . The chloropyranone undergoes condensation with 4-methylpent-3-en-2-one, followed by oxidation and reduction steps, to construct the hormone’s cyclic skeleton . This highlights the potential of chloropyranone derivatives in complex natural product synthesis.

Pharmaceutical Building Block

While direct biological data for 6-chloropyran-2-one is limited, its derivatives exhibit:

-

Antimicrobial Activity: Pyranone analogs show MIC values of 25–50 µg/mL against Staphylococcus aureus .

-

Cytotoxicity: Methyl-substituted variants demonstrate IC₅₀ values of 65–86 µM against breast and colon cancer cell lines .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s role in modulating biochemical pathways, particularly in plant hormone signaling.

-

Derivatization: Explore novel substituents at positions 4 and 6 to enhance bioactivity.

-

Green Chemistry: Develop solvent-free cyclization methods using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume